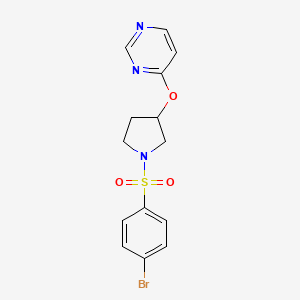

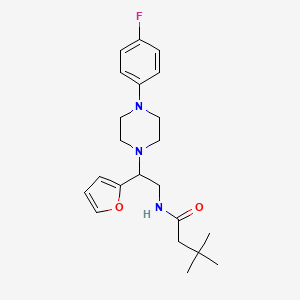

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a versatile chemical compound used in scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Applications De Recherche Scientifique

Synthesis and Applications in Chemistry

Pyrimidine compounds, including those related to 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, have been extensively explored for their potential in various chemical and pharmaceutical applications. The compound 5-(4-bromophenyl)-4,6-dichloropyrimidine, closely related to the one , is a crucial intermediate in synthesizing diverse active compounds. It has wide applications in the pharmaceutical and chemical industries, emphasizing its importance as a key intermediate. Its derivatives have been used to design and synthesize compounds like N (5(4–bromophenyl)–6–chloropyrimidin–4–yl) butane-1sulfonamide and 5-(4bromophenyl)-4-(2-((5-bromopyrazin-2-yl) oxy) ethoxy) -6-chloropyrimidine, showcasing its versatility and significance in medicinal chemistry (Hou et al., 2016).

Antimicrobial Activity

Novel derivatives of pyrimidines have been prepared and studied for their antimicrobial properties. Compounds like pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety, which bear structural similarities to 4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, have demonstrated active antimicrobial properties against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents (Ammar et al., 2004).

Antitumor Activity

The antitumor activity of pyrimidine derivatives is a subject of intense research. For example, 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain have shown selective inhibition of cell proliferation, particularly in cells expressing folate receptors or the proton-coupled folate transporter. This indicates the potential of these compounds in targeted cancer therapy. The selectivity and potency against specific tumor cells highlight the therapeutic promise of such compounds (Wang et al., 2011).

Heterocyclic Sulfonamide Synthesis

The development of heterocyclic sulfonamides and sulfonyl fluorides is essential for medicinal chemistry. The use of sulfur-functionalized aminoacrolein derivatives in synthesizing these compounds demonstrates the versatility and significance of pyrimidine derivatives in medicinal chemistry. This reactivity expands to provide access to various heterocyclic sulfonyl fluorides, including pyrimidines, indicating the broad application of these methodologies in drug development and synthesis (Tucker et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

4-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O3S/c15-11-1-3-13(4-2-11)22(19,20)18-8-6-12(9-18)21-14-5-7-16-10-17-14/h1-5,7,10,12H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJYFGPAYDHVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)

![N-[2-Methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2479983.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)

![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)

![[(2S,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2479994.png)